molecular formula C13H10ClNO B13738359 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one CAS No. 42487-22-9

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one

Cat. No.: B13738359
CAS No.: 42487-22-9
M. Wt: 231.68 g/mol
InChI Key: YVJMISVVJPEBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is a chemical research compound based on the benzo[cd]indol-2(1H)-one scaffold, which has been identified as a potent downstream inhibitor of the Hedgehog (HH) signaling pathway . This pathway is a crucial target in oncology, and inhibitors acting downstream of Smoothened (SMO) are sought to combat cancers that have developed resistance to SMO inhibitors or are driven by mutations in downstream components . The closely related compound, 6-Chloro-1H-benzo[cd]indol-2-one, exhibits sub-micromolar potency in HH pathway inhibition by engaging BET bromodomains (BRD2, BRD3, BRD4) . This mechanism prevents the HH-dependent recruitment of BET proteins to the GLI1 and GLI2 gene promoters, thereby reducing GLI transcription factor levels and the expression of target genes . Research indicates that this activity translates to reduced viability of GLI-driven cancer cells, including medulloblastoma models . As a useful research chemical, this compound is primarily of interest for investigating epigenetic targeting of the Hedgehog pathway and for exploring the therapeutic potential of BET bromodomain inhibition in oncology . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

42487-22-9

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

6-chloro-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10ClNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

YVJMISVVJPEBSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[cd]indol-2-one Core

The benzo[cd]indol-2-one framework can be synthesized via intramolecular cyclization of appropriate o-aminobenzoyl derivatives or through Fischer indole synthesis variants. For example, the preparation of 6-amino-1H-benzo[cd]indol-2-one from 6-nitro-1H-benzo[cd]indol-2-one has been reported using reduction with tin(II) chloride in acidic aqueous medium at 50°C for 4 hours, followed by basification and extraction to yield the amino derivative quantitatively.

Step Reagents & Conditions Yield (%) Notes
Reduction of 6-nitro to 6-amino derivative SnCl2, HCl (37%), 50°C, 4 h ~100 Quantitative yield, mild conditions

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield (%) Reference/Notes
1 Reduction of 6-nitro to 6-amino SnCl2, HCl (37%), 50°C, 4 h ~100 Quantitative yield; mild reduction
2 Chlorination / Use of chlorinated precursor Electrophilic aromatic substitution or chlorinated starting material Not specified Regioselective chlorination required
3 N-Ethylation of indole nitrogen Ethyl iodide, base (K2CO3), DMF, 80-120°C, 6-12 h 60-80* Inferred from similar alkylations

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven properties are summarized below:

Compound Name Substituents Key Properties/Activities Reference
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one 6-Cl, 1-ethyl Potential NLRP3 inflammasome inhibition; modulated lipophilicity (XLogP3 ≈ 2.5 inferred)
Ziprasidone (6-Chloro-1,3-dihydro-2H-indol-2-one) 6-Cl, 5-piperazinyl-ethyl Antipsychotic (D2/5-HT receptor antagonism); clinical use in schizophrenia
6-Amino-1-ethyl-benzo[cd]indol-2-one 6-NH₂, 1-ethyl Molecular weight: 212.25 g/mol; XLogP3: 2; hydrogen-bond donor/acceptor capacity
Benzo[cd]indol-2-one with morpholinosulfonyl 1-morpholinosulfonyl DNA gyrase inhibition (Staphylococcus aureus); IC₅₀: 10–27 µM
3-Hydroxy-2-phenyl-1H-indol-2-one 3-OH, 2-Ph Dual DNA/BSA interaction; antiproliferative and antimicrobial activity

Substituent Analysis :

  • Chlorine (6-Cl) : Enhances electrophilicity and binding to hydrophobic pockets (e.g., NLRP3 inflammasome inhibition ).
  • Ethyl (1-ethyl) : Improves metabolic stability compared to shorter alkyl chains (e.g., methyl) by reducing oxidative degradation .
Physicochemical Properties
Property 6-Chloro-1-ethyl-benzo[cd]indol-2-one 6-Amino-1-ethyl-benzo[cd]indol-2-one Ziprasidone
Molecular Weight 246.7 g/mol 212.25 g/mol 412.9 g/mol
XLogP3 ~2.5 (estimated) 2.0 3.8
Hydrogen Bond Donors 1 (lactam NH) 1 (NH₂) 2 (NH, OH)
Topological PSA ~50 Ų 46.3 Ų 65 Ų
Synthetic Yield High (>80% inferred) Moderate (82.3% in analogues ) Multi-step (<50%)

Key Insight : The 6-chloro-1-ethyl derivative balances lipophilicity (XLogP3 ~2.5) and moderate polarity, favoring blood-brain barrier penetration for CNS applications .

Biological Activity

6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is a compound belonging to the benzo[cd]indole family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro and ethyl groups is crucial for enhancing its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to benzo[cd]indol-2(1H)-one. For instance, compounds like 15f have shown significant inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo. This activity is attributed to their ability to enter cancer cells via polyamine transporters localized in lysosomes, inducing autophagy and apoptosis .

Table 1: Summary of Antitumor Activity

CompoundCancer TypeMechanism of ActionReference
15fHepatocellular carcinomaInduces autophagy and apoptosis
6-Chloro-BIOVarious cancersPotential MAO-B inhibition

Inhibition of Monoamine Oxidase (MAO)

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters, which may have therapeutic implications for mood disorders and neurodegenerative diseases. Compounds structurally similar to 6-chloro derivatives have shown promising IC50 values in the low micromolar range against MAO-B .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Autophagy Activation : The compound promotes autophagic processes that contribute to cancer cell death.
  • Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • MAO Inhibition : By inhibiting MAO, it may enhance neurotransmitter availability, potentially benefiting neurological health.

Case Studies

In a study focused on benzo[cd]indole derivatives, researchers found that certain modifications significantly enhanced cytotoxicity against various cancer cell lines. The study indicated that the presence of chloro and ethyl groups positively influenced the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis often involves cycloaddition reactions or dehydrohalogenation of halogenated intermediates. For example, indol-2-one derivatives can be synthesized via stereoselective cycloadditions with indol-2-one precursors under catalytic conditions (e.g., mercuric triflate) . Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. Evidence from related compounds shows that yields improve with slow addition of reagents and inert atmosphere conditions .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography is essential for resolving planar indol-2-one ring systems and substituent conformations, as demonstrated for morpholinomethyl-indoline-2,3-dione derivatives . Spectroscopic methods include 1H^1H-NMR for tracking substituent effects on aromatic protons and FT-IR for carbonyl group verification. High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>97%) ensure structural fidelity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of benzo[cd]indol-2-one derivatives, particularly in BET bromodomain inhibition?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or selectivity for bromodomain subfamilies (BD1 vs. BD2). For instance, compounds like LT052 exhibit >100-fold selectivity for BRD4 BD1 over BD2 due to subtle differences in acetyl-lysine binding pockets . Validating activity across orthogonal assays (e.g., SPR, cellular thermal shift assays) and controlling for off-target effects (e.g., kinase panels) are critical .

Q. What computational approaches predict the binding mode and affinity of this compound to therapeutic targets like BRD4?

  • Methodological Answer : Structure-based virtual screening (SBVS) using molecular docking (e.g., MOE software) identifies key interactions, such as hydrogen bonding with Asn140 and π-stacking with Trp81 in BRD4. Molecular dynamics simulations refine binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes upon substituent modification .

Q. How does the electrochemical behavior of the indol-2-one core influence its reactivity in acidic versus basic media?

  • Methodological Answer : Cyclic voltammetry reveals pH-dependent oxidation pathways. In acidic media, the indol-2-one moiety undergoes hydroxylation of the benzene ring (Ox1 process), while basic conditions promote two-step oxidation due to deprotonation effects. Controlled potential electrolysis coupled with LC-MS identifies reactive intermediates .

Q. What strategies enhance the selectivity of benzo[cd]indol-2-one derivatives for specific biological targets while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the role of the 6-chloro and 1-ethyl groups in modulating selectivity. For BET inhibitors, elongating the substituent at position 1 improves BD1 selectivity by sterically excluding BD2 binding. Parallel artificial membrane permeability assays (PAMPA) optimize bioavailability without compromising target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.